Product packaging for 2-(Pyrimidin-4-ylamino)ethanol(Cat. No.:CAS No. 1640-87-5)

2-(Pyrimidin-4-ylamino)ethanol

Cat. No.: B157625
CAS No.: 1640-87-5
M. Wt: 139.16 g/mol
InChI Key: GGEXXPZCSMYNDH-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-ylamino)ethanol is a valuable chemical scaffold in medicinal chemistry and drug discovery, serving as a key synthetic intermediate and potential pharmacophore. Its primary research value lies in the development of novel anticancer agents, as the pyrimidine core is a privileged structure in the design of kinase inhibitors . Compounds featuring similar (pyrimidin-4-ylamino)ethanol motifs have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK), a key therapeutic target in non-small cell lung cancer and other malignancies . Furthermore, derivatives based on the this compound structure have been explored as dual inhibitors that simultaneously target ALK and histone deacetylases (HDACs), a promising strategy to overcome drug resistance in cancer therapy . The ethanolamine side chain contributes to molecular interactions and can influence the compound's binding affinity within enzyme active sites. Research into related pyrimidine-2,4-diamine analogs has also demonstrated their utility in targeting immune system disorders and inflammatory diseases by modulating tyrosine kinase activity . As such, this compound provides researchers with a versatile building block for synthesizing and optimizing new chemical entities for probing disease mechanisms and developing targeted therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B157625 2-(Pyrimidin-4-ylamino)ethanol CAS No. 1640-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyrimidin-4-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-4-3-8-6-1-2-7-5-9-6/h1-2,5,10H,3-4H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEXXPZCSMYNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307815
Record name 2-(4-Pyrimidinylamino)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1640-87-5
Record name 2-(4-Pyrimidinylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1640-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Pyrimidinylamino)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms for 2 Pyrimidin 4 Ylamino Ethanol and Its Analogues

Conventional Synthetic Routes

Traditional methods for synthesizing the pyrimidine (B1678525) core of 2-(Pyrimidin-4-ylamino)ethanol and related compounds have relied on cyclocondensation reactions and nucleophilic substitutions. These foundational approaches have been instrumental in the development of pyrimidine chemistry.

Synthesis via α-Oxoketene Dithioacetals from Substituted Acetophenones

A versatile method for synthesizing derivatives of this compound starts with commercially available substituted acetophenones. orientjchem.org This strategy utilizes α-oxoketene dithioacetals as key intermediates. The initial step involves the reaction of methyl ketones with a base, carbon disulfide (CS₂), and an alkylating agent to produce ketene (B1206846) dithioacetals. baselius.ac.in Specifically, aroyl ketene dithioacetals can be prepared from various acetophenones.

These α-oxoketene dithioacetals are then used to build the pyrimidine ring. For instance, a series of 2-(2-amino-6-aryl-4-pyrimidinamino)ethanol derivatives has been synthesized starting from substituted acetophenones via these intermediates, reportedly achieving high yields. orientjchem.org The general pathway involves the reaction of the α-oxoketene dithioacetal with a binucleophile like guanidine (B92328). baselius.ac.in

Utilization of Ketene Dithioacetals with Aminoethanols

Ketene dithioacetals are valuable precursors that can react with aminoethanols to form intermediates for pyrimidine synthesis. The reaction of ketene dithioacetals with 2-aminoethanol or l-amino-2-propanol yields corresponding substituted 2-methyleneoxazolidines. orientjchem.org These oxazolidines are then utilized in subsequent steps to construct the final pyrimidine derivatives. orientjchem.org This approach highlights the modularity of using ketene dithioacetals, where different aminoethanols can be employed to introduce specific side chains.

Approaches Involving Cyclic Ketene-N,O-Acetals and Guanidine

A refined synthetic route involves the use of five-membered cyclic ketene-N,O-acetals. orientjchem.org These intermediates, such as 2-Oxazolidin-2-ylidene-1-phenylethanone, can be synthesized from the ketene-S,S-acetals derived from acetophenones. orientjchem.org The synthesis of 2-(2-amino-6-aryl-4-pyrimidinamino)ethanol derivatives is achieved through the reaction of these cyclic ketene-N,O-acetals with guanidine, using a base like potassium tert-butoxide. orientjchem.org

This method is presented as a novel and versatile way to produce these compounds in very high yields. orientjchem.org The favorability of the reaction appears to be influenced by the electronic nature of substituents on the aromatic ring, with electron-withdrawing groups leading to better yields. orientjchem.org

Table 1: Synthesis of 2-(2-amino-6-aryl-4-pyrimidinamino)ethanol Derivatives (4a-f) from Cyclic Ketene-N,O-Acetals orientjchem.org
CompoundAryl Group (Ar)Yield (%)
4aPhenyl85
4b4-Chlorophenyl92
4c4-Fluorophenyl90
4d4-Bromophenyl94
4e4-Nitrophenyl96
4f4-Methylphenyl82

Nucleophilic Substitution Reactions on Halogenated Pyrimidine Intermediates

One of the most common and direct approaches to preparing substituted pyrimidines involves the use of halogenated pyrimidine precursors. researchgate.net Commercially available halogenated pyrimidines serve as versatile starting materials for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net In this context, a halogen atom, typically chlorine, on the pyrimidine ring is displaced by a nucleophile.

For the synthesis of this compound, this would involve the reaction of a 4-halopyrimidine with 2-aminoethanol. The pyrimidine ring, being electron-deficient, facilitates this type of substitution. chemrxiv.org The reaction conditions, such as solvent, temperature, and the presence of a base, are critical for the success of the substitution. While effective, these reactions can sometimes require drastic conditions and long reaction times. researchgate.net For instance, the synthesis of 2-anilinopyrimidines has been achieved via the nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines. rsc.org

Previous Synthetic Strategies and their Limitations

Earlier methods for the synthesis of this compound analogues had notable drawbacks. One such strategy involved synthesizing pyrimidine derivatives from ketene S,S-acetals and guanidine, which resulted in a sulfide (B99878) group on the pyrimidine ring. orientjchem.org This sulfide group then required oxidation to a sulfone, which could subsequently be displaced by an amine. orientjchem.org

The main disadvantages of this multi-step approach include:

Harsh Conditions: The nucleophilic substitution on the pyrimidine ring bearing the sulfone group requires specific and potentially harsh conditions. orientjchem.org

Multiple Steps: The strategy involves a greater number of synthetic steps, which can be inefficient. orientjchem.org

These limitations prompted the development of more direct and efficient methods, such as those involving cyclic ketene-N,O-acetals. orientjchem.org

Advanced Synthetic Strategies

The field of pyrimidine synthesis is continually evolving, with new methodologies offering improvements in efficiency, diversity, and environmental impact. researchgate.net These advanced strategies often provide access to complex pyrimidine derivatives that are difficult to obtain through conventional means.

Modern approaches include:

Multicomponent Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a complex product, offering high atom economy and operational simplicity. researchgate.netorganic-chemistry.org The Biginelli reaction is a classic example used for pyrimidine synthesis. mdpi.com

Transition-Metal Catalysis: Coupling reactions catalyzed by transition metals are frequently used to form C-C and C-X (heteroatom) bonds, enabling the synthesis of arylated and other substituted pyrimidines. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can significantly accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating. rsc.orgmdpi.com

Deconstruction–Reconstruction Strategy: A novel approach involves the transformation of an existing pyrimidine ring into a reactive intermediate, such as an iminoenamine. This intermediate can then be used in de novo heterocycle synthesis to create a wide variety of new pyrimidine and other azole analogues, allowing for late-stage diversification of complex molecules. nih.gov

Eco-Friendly Approaches: There is a growing emphasis on developing greener synthetic routes. This includes using environmentally benign catalysts and solvents, such as choline (B1196258) hydroxide (B78521) as both a catalyst and reaction medium for the synthesis of substituted pyrimidines from chalcones and benzamidine (B55565) hydrochloride. rsc.org

These advanced strategies represent the forefront of pyrimidine synthesis, providing powerful tools for medicinal chemistry and materials science. researchgate.netmdpi.com

High-Yielding Versatile Methods

The construction of the pyrimidine core, a key feature of this compound, is often achieved through cyclocondensation reactions. High-yielding and versatile methods are paramount for the efficient production of these compounds. One common approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. The versatility of this method lies in the ability to introduce a wide range of substituents onto the pyrimidine ring by varying the starting materials.

For instance, the synthesis of polysubstituted pyrimidine derivatives can be achieved through a [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals. This catalyst- and solvent-free approach offers an efficient route to tri- and tetrasubstituted pyrimidines. mdpi.com Another strategy involves the reaction of β-formyl enamides with urea (B33335) under samarium chloride catalysis and microwave irradiation, providing a novel and efficient pathway to pyrimidine derivatives. organic-chemistry.org

Furthermore, multicomponent reactions have emerged as powerful tools for the synthesis of highly functionalized pyrimidines in a single step. A ZnCl2-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) allows for the efficient synthesis of various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org These methods often provide good to excellent yields and tolerate a wide range of functional groups, making them highly valuable for creating libraries of pyrimidine-based compounds for screening purposes.

Reactants Conditions Product Yield (%) Reference
Enamidines, N,N-dimethylformamide dialkyl acetalsCatalyst- and solvent-freeTri- and tetrasubstituted pyrimidinesHigh mdpi.com
β-Formyl enamides, UreaSmCl3, Microwave irradiationPyrimidine derivatives- organic-chemistry.org
Functionalized enamines, Triethyl orthoformate, Ammonium acetateZnCl24,5-Disubstituted pyrimidinesGood to excellent organic-chemistry.org

Microwave-Assisted Synthesis in Pyrimidine Chemistry

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds, including pyrimidines, by significantly reducing reaction times and often improving yields. nanobioletters.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic acceleration of chemical reactions. researchgate.net

The synthesis of aminopyrimidine derivatives, for example, can be efficiently carried out through the condensation of chalcones and guanidine under microwave irradiation. nanobioletters.com This eco-friendly method offers a rapid and efficient alternative to conventional heating. nanobioletters.com Similarly, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved using microwave assistance, highlighting the broad applicability of this technology in pyrimidine chemistry. nih.gov

Microwave irradiation has also been employed in multicomponent reactions to generate diverse pyrimidine-based scaffolds. For instance, the one-pot, three-component reaction of aminopyrimidines, cyclic 1,3-diketones, and 3-formyl N-/O-alkyl-quinolines under microwave irradiation provides an efficient route to dihydropyrido[2,3-d]pyrimidines. acs.org The key advantages of microwave-assisted synthesis include shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods.

Reactants Conditions Product Yield (%) Reference
Chalcones, Guanidine nitrate (B79036)Zinc chloride, Microwave irradiationAminopyrimidines33-56 nanobioletters.com
Aminopyrimidines, Cyclic 1,3-diketones, 3-Formyl N-/O-alkyl-quinolinesDMF, Microwave irradiation (125–135 °C)Dihydropyrido[2,3-d]pyrimidines- acs.org
β-formyl enamides, ureaSmCl3, microwave irradiationpyrimidine- organic-chemistry.org

Continuous-Flow Synthesis Techniques

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering advantages such as improved safety, scalability, and process control. mdpi.com In a continuous-flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. mdpi.com

This methodology is particularly well-suited for multistep syntheses, as it allows for the integration of several reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. nih.gov The synthesis of complex molecules like imatinib (B729) has been successfully demonstrated using a telescoped continuous-flow process. nih.gov

For pyrimidine synthesis, continuous-flow techniques can offer significant benefits. For example, a two-step tandem synthesis of sugar-containing pyrimidine derivatives has been developed using continuous-flow microreactors. This method avoids the separation and purification of intermediates and allows for individual optimization of each reaction step. researchgate.net The regioselective synthesis of 3-aminoimidazo[1,2-α]pyrimidines has also been achieved with improved yields and regioselectivity under continuous-flow conditions compared to batch reactions. vapourtec.com

Reactants Reaction Type Advantages Reference
Sugar precursors, Pyrimidine building blocksTwo-step tandem synthesisAvoids intermediate isolation, Individual step optimization researchgate.net
Aldehyde, Isocyanide, 2-AminoazineMulticomponent synthesisImproved yield and regioselectivity, Reduced reaction time vapourtec.com

Catalytic Approaches in Pyrimidine Derivatization (e.g., Zeolite Nano-gold Catalysis)

Catalysis plays a crucial role in the derivatization of pyrimidines, enabling the introduction of various functional groups with high efficiency and selectivity. A range of catalysts, from simple metals to complex enzymatic systems, have been employed in pyrimidine synthesis.

Zeolites, with their well-defined porous structures, have proven to be versatile catalysts and catalyst supports in organic synthesis. mdpi.com The incorporation of gold nanoparticles into zeolites creates a highly active catalytic system. nih.gov Zeolite nano-gold catalysts have been investigated for the alkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one with bis(halo) compounds to synthesize novel poly(pyrimidine) structures. nih.gov The high thermal stability and shape-selective properties of zeolites make them attractive for such applications. nih.gov The synthesis of these nano-gold zeolites involves the controlled precipitation of gold nanoparticles within the zeolite framework. nih.gov

Beyond zeolite-based catalysts, copper-catalyzed reactions are also prominent in pyrimidine synthesis. For example, a copper-catalyzed tandem reaction of trichloroacetonitrile, sulfonyl azides, and terminal alkynes provides a route to sulfonamide pyrimidine derivatives in high yields. mdpi.com These catalytic methods offer mild reaction conditions and high efficiency, making them valuable tools for the synthesis of complex pyrimidine derivatives. mdpi.com

Catalyst Reaction Substrates Key Features Reference
Zeolite Nano-goldAlkylation6-amino-2-mercapto-3H-pyrimidin-4-one, bis(halo) compoundsHigh thermal stability, Shape-selective catalysis nih.gov
Copper(II)CycloadditionAlkynes, Amidines, Guanidines, Sulfonyl azidesPowerful tool for pyrimidine construction mdpi.com

Proposed Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient routes to this compound and its analogues.

Michael Addition and Intramolecular Cyclization Pathways

The formation of the pyrimidine ring often proceeds through a sequence of reactions, with Michael addition and intramolecular cyclization being key steps. mdpi.com In a typical synthesis, a nucleophile adds to an α,β-unsaturated carbonyl or nitrile compound in a Michael-type addition. This is then followed by an intramolecular cyclization to form the heterocyclic ring. rsc.org

For example, the synthesis of trifluoromethylated pyrimidines from bromoenones and amidines is proposed to occur via an aza-Michael addition, followed by intramolecular cyclization and subsequent dehydrohalogenation/dehydration to yield the final product. mdpi.com Similarly, the synthesis of pyrido[2,3-d]pyrimidines can involve a Michael type addition of cyanoacetamide to an acrylamide (B121943) derivative, followed by intramolecular cyclization. rsc.org The intramolecular Michael reaction is a powerful tool for ring formation, and its scope extends to the construction of both carbocyclic and heterocyclic systems. organicreactions.org

The favorability of these reactions is governed by factors such as the nature of the nucleophile and the acceptor, as well as the reaction conditions. The stereochemical outcome of the cyclization can also be influenced by the substrate and the presence of catalysts.

Ring-Opening Reaction Mechanisms of Key Intermediates

While ring-forming reactions are central to pyrimidine synthesis, ring-opening reactions of pyrimidine derivatives or their precursors can also play a significant role. These reactions can be either desired transformations to access different heterocyclic systems or undesired side reactions.

The pyrimidine ring can undergo cleavage under certain conditions. For instance, some pyrimidine derivatives can undergo ring-opening upon treatment with acid or base. rsc.org The mechanism in acidic media is thought to involve the attack of a weak nucleophile on a protonated pyrimidine species, while in alkaline media, a strong nucleophile attacks the pyrimidine ring. rsc.org

In some synthetic strategies, a deconstruction-reconstruction approach is employed, where a pyrimidine ring is intentionally opened to a reactive intermediate, which then undergoes further transformations and recyclization to form a new heterocyclic scaffold. researchgate.net This strategy can be initiated by the nucleophilic attack of an amine at the C6 position of an activated pyrimidine, leading to ring opening to form an aza-Zincke imine intermediate. researchgate.net Understanding these ring-opening mechanisms is crucial for controlling reaction pathways and achieving the desired product.

Regioselective Alkylation Mechanisms

The regioselective alkylation of this compound and its analogues is a critical aspect of their synthesis and derivatization, as the molecule presents multiple nucleophilic sites susceptible to alkylation. These sites include the exocyclic secondary amine, the N1 and N3 positions of the pyrimidine ring, and the terminal hydroxyl group of the ethanol (B145695) substituent. The specific site of alkylation is dictated by the reaction mechanism, which is in turn influenced by the substrate's electronic properties, the nature of the alkylating agent, and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Pathway

A primary method for synthesizing analogues of this compound involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine precursor, such as 2,4-dichloropyrimidine. The inherent electronic properties of the pyrimidine ring govern the regioselectivity of this reaction. The reactivity of the halogen positions generally follows the order C4(6) > C2 >> C5.

The mechanism for this selectivity involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org When a nucleophile (like ethanolamine) attacks the C4 position, the negative charge is delocalized across the ring and can be stabilized by the ring nitrogen at the para position, forming a more stable para-quinoid Meisenheimer intermediate. nih.gov Conversely, attack at the C2 position results in a less stable ortho-quinoid intermediate. nih.gov This energetic difference ensures that the initial substitution occurs preferentially at the C4 position, establishing the core structure of the desired product. libretexts.orglibretexts.orgnih.gov

Direct N-Alkylation Mechanisms

Once the aminopyrimidine scaffold is formed, direct alkylation can be explored. This presents a competition between several nucleophilic centers.

Exocyclic vs. Endocyclic Nitrogen: The exocyclic amino group is generally more nucleophilic than the endocyclic (ring) nitrogens. The lone pair on the exocyclic nitrogen is more available for donation, whereas the ring nitrogen lone pairs are integral to the aromatic π-system, rendering them less basic and nucleophilic. Consequently, under many conditions, alkylation will preferentially occur on the exocyclic amine.

N1 vs. N3 Alkylation: If alkylation occurs on the ring, the site of attack (N1 or N3) is determined by steric and electronic factors. The presence of the bulky 2-(amino)ethanol group at the C4 position can sterically hinder attack at the adjacent N3 position, favoring alkylation at N1. Electronic effects of other ring substituents can also influence the relative nucleophilicity of the ring nitrogens. nih.gov For instance, in related heterocyclic systems, strongly electron-withdrawing groups can decrease the nucleophilicity of adjacent nitrogens, directing alkylation to more distant sites.

Alkylation of Analogues: The Role of Heteroatoms

The introduction of different heteroatoms into the pyrimidine ring, creating analogues like 2-thiouracils, significantly alters the regioselectivity of alkylation. In these thio-analogues, the sulfur atom is a soft and highly nucleophilic center. As a result, alkylation with soft electrophiles like alkyl halides occurs almost exclusively on the sulfur atom (S-alkylation), outcompeting both N-alkylation and O-alkylation. researchgate.netnih.gov This high degree of regioselectivity is exploited in the synthesis of S-alkylated pyrimidine derivatives. researchgate.net

The following table summarizes the key regioselective alkylation mechanisms and their controlling factors for pyrimidine derivatives.

Substrate TypeReaction TypePreferred Site of AlkylationMechanistic Rationale
2,4-DihalopyrimidineNucleophilic Aromatic Substitution (SNAr)C4 PositionFormation of a more stable para-quinoid Meisenheimer intermediate compared to the ortho intermediate from C2 attack. libretexts.orglibretexts.orgnih.gov
4-Aminopyrimidine (B60600)Direct N-AlkylationExocyclic Amine (NHR)Higher nucleophilicity and availability of the lone pair on the exocyclic nitrogen compared to the ring nitrogens.
3,4-Dihydropyrimidin-2(1H)-oneDirect N-AlkylationN1 PositionSteric hindrance at the N3 position and favorable electronic environment for N1 attack. nih.gov
2-Thiouracil AnalogueS-AlkylationSulfur (S2 Position)High nucleophilicity of the soft sulfur atom preferentially attacks soft electrophiles like alkyl halides. researchgate.netnih.gov

Derivatives and Structural Analogues of 2 Pyrimidin 4 Ylamino Ethanol

Diversification Strategies for Structural Modification

Structural modification of the 2-(pyrimidin-4-ylamino)ethanol scaffold is a key strategy in medicinal chemistry to develop novel compounds. These modifications can be broadly categorized into several approaches, including the introduction of various substituents, alteration of linking moieties, and the synthesis of fused-ring bioisosteres.

A common strategy for diversifying pyrimidine-based compounds involves the introduction of various aromatic and heteroaromatic groups onto the pyrimidine (B1678525) ring. This approach is exemplified in the synthesis of (pyrimidin-2-ylamino)benzoyl derivatives, which are structurally related to the core topic. In this process, substituted pyrimidines are fused to a benzoylhydrazine-1-carboxamide scaffold. nih.gov The synthesis often begins with the reaction of ketones with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). semanticscholar.org This is followed by a cyclocondensation reaction to form the pyrimidine ring. For example, reactions of 4-guanidino benzoic acid ethyl ester nitrate (B79036) with 3-(dimethylamino)-1-arylprop-2-en-1-ones in the presence of sodium hydroxide (B78521) can produce 4-((4-arylpyrimidin-2-yl)amino)benzoic acids. nih.govsemanticscholar.org The nature of the aryl group at the C-4 position of the pyrimidine ring can be varied, with studies showing that substitutions like a 4-pyridyl group can be beneficial for biological activity compared to 3-pyridyl, 2-pyridyl, or phenyl groups. nih.gov

The aminoethyl moiety of this compound offers a prime site for chemical modification to introduce new functionalities. A significant alteration involves replacing the terminal hydroxyl group with more complex structures, such as hydrazine-1-carboxamide or carbothioamide groups. This is demonstrated in the synthesis of (3/4-(pyrimidin-2-ylamino)benzoyl)-based derivatives. nih.govnih.gov The synthetic pathway involves converting the pyrimidinylamino benzoic acid intermediate into a corresponding aroylhydrazide by refluxing with hydrazine (B178648) hydrate. semanticscholar.orgtandfonline.com This hydrazide then serves as a versatile intermediate that can be reacted with various isocyanates or isothiocyanates to yield the final carboxamide or carbothioamide derivatives, respectively. nih.govtandfonline.com This strategy effectively replaces the simple ethanol (B145695) side chain with a larger, more complex moiety capable of forming additional interactions. Another approach involves using 2-amino-4,6-dichloropyrimidine (B145751) as a starting material, which can be fused with a variety of amines to create diverse derivatives. mdpi.com

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are important structural analogues. Their synthesis is a key strategy for creating compounds that act as bioisosteres of purines. mdpi.com A common synthetic route starts with a pre-formed pyrrolo[2,3-d]pyrimidine core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. mdpi.comnih.gov This intermediate undergoes nucleophilic substitution reactions to introduce various side chains. For instance, reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate yields ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate. mdpi.com This product can be further modified, for example, by hydrolysis of the ester to a carboxylic acid, which is then coupled with various anilines to produce a range of final compounds. nih.gov The development of optimized synthetic procedures, sometimes involving microwave-assisted reactions, has been crucial for producing these derivatives with high yields and purity. metall-mater-eng.com

Table 1: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Starting MaterialKey IntermediateReaction TypeReference
4-chloro-7H-pyrrolo[2,3-d]pyrimidineEthyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoateNucleophilic Substitution mdpi.com
4-chloro-7H-pyrrolo[2,3-d]pyrimidineCarboxylic acid derivativeBase Hydrolysis & EDC Coupling nih.gov

Thieno[2,3-d]pyrimidines are another class of bicyclic analogues where a thiophene (B33073) ring is fused to the pyrimidine ring. These compounds are often synthesized by building the pyrimidine ring onto a pre-existing, functionalized thiophene. ijacskros.com A widely used method is the Gewald reaction, which can be used to prepare 2-aminothiophene precursors, such as ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate. mdpi.comscielo.br These 2-aminothiophene-3-carbonitrile (B183302) derivatives are then cyclized with various reagents to form the thieno[2,3-d]pyrimidine (B153573) core. mdpi.com For example, Dimroth rearrangement condensation with different anilines can be used to produce a variety of N-substituted thieno[2,3-d]pyrimidines. scielo.br Modifications can also be made to the completed scaffold, such as reacting 4-chlorothieno[2,3-d]pyrimidine (B15048) derivatives with amines like N-methylpiperazine or morpholine. mdpi.com

Table 2: Key Precursors in Thieno[2,3-d]pyrimidine Synthesis
Precursor CompoundSynthetic Method/ReactionReference
Methyl 2-aminothiophene-3-carboxylateStarting material for building the fused pyrimidine ring. ijacskros.com
2-Amino-4,7-dihydro-5H-thieno[2,3-d]pyrano-3-cyanonitrileGewald reaction followed by Dimroth rearrangement. scielo.br
Ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylateGewald reaction. mdpi.com

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of the purine (B94841) ring system and is a core structure in many biologically active compounds. rsc.orgekb.eg The synthesis of these analogues frequently starts from a substituted pyrazole (B372694) ring, which is then elaborated to form the fused pyrimidine ring. ekb.eg A common precursor is 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, which can be obtained from the reaction of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) with hydrazine hydrate. semanticscholar.org This pyrazole derivative can then be reacted with reagents like acetic anhydride (B1165640) to form an oxazine (B8389632) intermediate, which subsequently reacts with various amines or hydrazines to yield the desired pyrazolo[3,4-d]pyrimidines. semanticscholar.org Another approach involves reacting 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile (B47326) to prepare a 5-amino-1H-pyrazole-4-carbonitrile intermediate, which is then cyclized to form the pyrazolo[3,4-d]pyrimidine system. rsc.org

A specific and significant diversification strategy involves the synthesis of (pyrimidinylamino)benzoyl-based hydrazine-1-carboxamide and carbothioamide derivatives. nih.gov This multi-step synthesis creates a complex side chain attached to the pyrimidine core via a benzoyl linker. nih.govtandfonline.com The general synthetic scheme is as follows:

Enaminone Formation : Ketones are reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to produce 3-(dimethylamino)-1-arylprop-2-en-1-one intermediates. nih.govsemanticscholar.org

Pyrimidine Ring Synthesis : Guanidino benzoic acid esters are reacted with the enaminones to construct the 4-aryl-pyrimidin-2-ylamino)benzoic acid core. nih.govsemanticscholar.org

Hydrazide Formation : The resulting benzoic acid derivative is refluxed with hydrazine monohydrate in ethanol to form the corresponding aroylhydrazide. nih.govtandfonline.com

Final Product Synthesis : The aroylhydrazide is then reacted with a selection of isocyanates or isothiocyanates to yield the target benzoylhydrazine-1-carboxamide or carbothioamide derivatives. nih.govsemanticscholar.orgtandfonline.com

This synthetic approach allows for extensive diversification at two key points: the aryl substituent on the pyrimidine ring and the substituent on the terminal nitrogen of the carbothioamide/carboxamide moiety. nih.gov

Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
4-guanidino benzoic acid ethyl ester nitrate
3-(dimethylamino)-1-arylprop-2-en-1-one
4-((4-arylpyrimidin-2-yl)amino)benzoic acid
hydrazine hydrate
2-amino-4,6-dichloropyrimidine
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
ethyl-4-aminobenzoate
ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate
methyl 2-aminothiophene-3-carboxylate
ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate
N-methylpiperazine
morpholine
5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile
2-aminoprop-1-ene-1,1,3-tricarbonitrile
acetic anhydride
2-(p-tolylamino)acetohydrazide
ethoxymethylene malononitrile
hydrazine monohydrate

Influence of Substituents on Synthetic Outcomes and Reactivity

Impact of Electron-Withdrawing and Electron-Donating Groups on Reaction Yields

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency facilitates nucleophilic attack, but the ease and efficiency of the reaction can be modulated by additional substituents. Electron-withdrawing groups (EWGs) further decrease the electron density of the ring, making it more susceptible to nucleophilic attack and generally leading to higher reaction yields. Conversely, electron-donating groups (EDGs) increase the electron density, which can deactivate the ring towards nucleophilic substitution and may result in lower yields under similar reaction conditions.

Research into the synthesis of substituted 2-aminopyrimidine (B69317) derivatives provides valuable insights that are applicable to the synthesis of this compound analogues. For instance, in the synthesis of 6-chloro-N-substituted-2,4-pyrimidinediamines from 2-amino-4,6-dichloropyrimidine, the nature of the substituent on the incoming amine nucleophile significantly impacts the reaction yield.

Table 1: Influence of Substituents on the Yield of 6-Chloro-N-substituted-2,4-pyrimidinediamines

Entry Nucleophile (Substituted Aniline) Substituent Electronic Effect Yield (%)
1 Aniline -H Neutral 83
2 2-Methoxyaniline -OCH₃ (ortho) Electron-Donating 84
3 4-Methoxyaniline -OCH₃ (para) Electron-Donating 84
4 2-Chloroaniline -Cl (ortho) Electron-Withdrawing 82
5 4-Chloroaniline -Cl (para) Electron-Withdrawing 85
6 4-Methylaniline -CH₃ (para) Electron-Donating 86

The data presented in Table 1, derived from the synthesis of structurally related aminopyrimidines, illustrates these electronic effects. The reaction of 2-amino-4,6-dichloropyrimidine with various substituted anilines demonstrates that the presence of both electron-donating and electron-withdrawing groups on the nucleophile can lead to high yields, generally above 80%.

Specifically, anilines substituted with strong electron-withdrawing groups, such as a nitro group (-NO₂) at the para position, tend to give slightly higher yields (88%). This can be attributed to the increased nucleophilicity of the amine, which is less delocalized into the aromatic ring. Halogen substituents like chlorine, which are also electron-withdrawing, result in high yields as well (82-85%).

Conversely, electron-donating groups such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) also produce high yields (84-86%). While EDGs on the pyrimidine ring itself would typically decrease reactivity towards nucleophiles, when present on the attacking aniline, they can increase the nucleophilicity of the amino group, thus promoting the reaction.

These findings suggest that for the synthesis of derivatives of this compound via nucleophilic substitution on a halosubstituted pyrimidine, the electronic properties of substituents on either the pyrimidine ring or the nucleophile are a key factor in optimizing reaction yields. The general trend indicates that activating the pyrimidine ring with electron-withdrawing groups or enhancing the nucleophilicity of the amine with electron-donating groups can both be effective strategies for achieving high synthetic efficiency.

Spectroscopic and Structural Characterization Techniques Applied to 2 Pyrimidin 4 Ylamino Ethanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 2-(pyrimidin-4-ylamino)ethanol, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for confirming its molecular framework.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrimidine (B1678525) ring and the ethanolamine (B43304) side chain. The chemical shifts of these protons are influenced by their local electronic environment.

The pyrimidine ring protons typically appear in the aromatic region of the spectrum. For pyrimidine derivatives, aromatic proton peaks are generally observed between δ 6.5 and 9.16 ppm. nih.gov The specific shifts for the protons on the pyrimidine ring of this compound will be influenced by the electron-donating effect of the amino group.

The protons of the ethanolamine side chain will be found in the aliphatic region of the spectrum. Protons on carbons adjacent to heteroatoms like nitrogen and oxygen are deshielded and thus shifted downfield. Typically, aliphatic protons in similar structures appear between δ 1.6 and 4.6 ppm. nih.gov The methylene (B1212753) groups (-CH₂-) of the ethanolamine moiety are expected to show triplet splitting patterns due to coupling with their neighboring methylene and hydroxyl protons, assuming the hydroxyl and amine protons are coupled. The hydroxyl (-OH) and amine (-NH-) protons often appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The addition of D₂O would lead to the disappearance of these signals due to proton exchange, which is a useful method for their identification. libretexts.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Pyrimidine-H6.5 - 8.5Doublet, Singlet
-NH-Variable (often broad)Singlet
-CH₂-N-3.0 - 4.0Triplet
-CH₂-O-3.5 - 4.5Triplet
-OHVariable (often broad)Singlet/Triplet

Note: The exact chemical shifts and multiplicities can vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbons of the pyrimidine ring are expected to resonate in the downfield region of the spectrum, typically between δ 150 and 170 ppm for carbons bonded to nitrogen. udel.edu The specific chemical shifts will be influenced by the substitution pattern on the ring. The carbon atom attached to the amino group will be significantly affected.

The aliphatic carbons of the ethanolamine side chain will appear in the upfield region. The carbon atom bonded to the nitrogen (-CH₂-N) is expected to have a chemical shift in the range of δ 40-60 ppm, while the carbon bonded to the oxygen (-CH₂-O) will be further downfield, typically in the range of δ 60-70 ppm due to the higher electronegativity of oxygen. udel.edu

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Pyrimidine C=N155 - 170
Pyrimidine C-H100 - 150
-CH₂-N-40 - 60
-CH₂-O-60 - 75

Note: These are approximate ranges and can be influenced by solvent and substituent effects.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups. A broad absorption band in the region of 3200-3550 cm⁻¹ is expected due to the O-H stretching vibration of the alcohol group. orgchemboulder.com The N-H stretching vibration of the secondary amine is also expected in this region, typically as a sharper peak around 3300-3500 cm⁻¹. orgchemboulder.com

The C-H stretching vibrations of the pyrimidine ring will appear in the aromatic C-H stretching region, typically around 3000-3100 cm⁻¹. orgchemboulder.com The aliphatic C-H stretching vibrations of the ethanolamine side chain will be observed just below 3000 cm⁻¹. biointerfaceresearch.com

The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration of the amino group is expected in the range of 1250-1350 cm⁻¹. orgchemboulder.com Finally, a strong C-O stretching vibration from the alcohol group will be present in the fingerprint region, typically around 1050-1150 cm⁻¹. biointerfaceresearch.com

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (alcohol)Stretching3200 - 3550Strong, Broad
N-H (amine)Stretching3300 - 3500Medium, Sharp
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-HStretching2850 - 3000Medium
C=N, C=C (ring)Stretching1400 - 1650Medium to Strong
C-N (amine)Stretching1250 - 1350Medium
C-O (alcohol)Stretching1050 - 1150Strong

Raman spectroscopy provides complementary information to IR spectroscopy. The pyrimidine ring vibrations are expected to be strong in the Raman spectrum due to the polarizability of the aromatic system. Characteristic ring breathing modes are often observed in the 900-1200 cm⁻¹ region. The symmetric C-H stretching of the aromatic ring will also be Raman active.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern will be characteristic of the structure. Cleavage of the ethanolamine side chain is expected. Alpha-cleavage next to the nitrogen and oxygen atoms is a common fragmentation pathway for amines and alcohols. This could lead to the loss of a ·CH₂OH radical or a ·CH₂NH-pyrimidine radical. Fragmentation of the pyrimidine ring itself can also occur, leading to characteristic daughter ions. The study of mass spectra of related pyrimidine derivatives shows fragmentation pathways involving the loss of small molecules like HCN or cyano radicals from the ring. nih.gov

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
[M]⁺C₆H₈N₄O⁺Molecular Ion
[M-31]⁺C₅H₅N₄⁺Loss of ·CH₂OH
[M-44]⁺C₅H₆N₂⁺Loss of CH₂=N-CH₂OH
Pyrimidine ring fragmentsVariousRing cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For aromatic heterocyclic compounds like this compound, UV-Vis spectra typically exhibit absorption bands arising from π → π* and n → π* electronic transitions. The pyrimidine ring, being an aromatic system, possesses delocalized π-electrons, and the non-bonding electrons on the nitrogen atoms can also participate in electronic transitions.

The absorption maxima (λmax) and molar absorptivity (ε) are characteristic for a given compound in a specific solvent. The position and intensity of these bands can be influenced by the solvent polarity and pH, as well as the nature of substituents on the pyrimidine ring. For instance, the amino and ethanol (B145695) substituents on the pyrimidine core of this compound are expected to act as auxochromes, potentially causing a bathochromic (red) shift of the absorption bands compared to the unsubstituted pyrimidine.

Solventλmax (nm)Molar Absorptivity (ε) (L mol-1 cm-1)Transition
Ethanol~235~12,000π → π
Ethanol~280~8,000π → π
Cyclohexane~270~7,500n → π*

This table is illustrative and represents expected values for a compound of this class.

X-ray Crystallography

To perform single-crystal X-ray diffraction analysis, a high-quality single crystal of the compound of interest is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions are determined.

For a molecule like this compound, this analysis would reveal the planarity of the pyrimidine ring and the conformation of the aminoethanol side chain. Key structural parameters such as the C-N and C-C bond lengths and the bond angles within the pyrimidine ring and the side chain would be accurately measured. Although a crystal structure for this compound is not publicly available, the following table provides an example of the crystallographic data that would be obtained for an analogous pyrimidine derivative.

ParameterIllustrative Value for an Analogue
Chemical FormulaC6H9N3O
Formula Weight139.16
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.567(2)
b (Å)10.123(3)
c (Å)9.456(2)
β (°)105.45(1)
Volume (Å3)789.1(3)
Z4
Density (calculated) (g/cm3)1.172

This table contains hypothetical data for illustrative purposes.

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in its solid-state architecture.

Hydrogen Bonding: The presence of the amino group (-NH), the hydroxyl group (-OH), and the nitrogen atoms in the pyrimidine ring makes this compound a prime candidate for forming extensive hydrogen bond networks. The amino and hydroxyl groups can act as hydrogen bond donors, while the pyrimidine nitrogens and the hydroxyl oxygen can act as acceptors. These interactions are highly directional and significantly contribute to the stability of the crystal lattice. In the crystal structures of related aminopyrimidine derivatives, N-H···N and O-H···N hydrogen bonds are commonly observed, often leading to the formation of dimers, chains, or more complex three-dimensional networks. mdpi.com

An illustrative table of potential hydrogen bond geometries is provided below, based on findings for analogous structures.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···N(pyrimidine)0.862.153.01175
O-H···N(pyrimidine)0.821.982.80170
N-H···O(hydroxyl)0.862.203.05165

This table presents hypothetical data to illustrate typical hydrogen bond geometries.

Biological Activity and Mechanism of Action Studies of 2 Pyrimidin 4 Ylamino Ethanol and Its Analogues

General Biological Significance of Pyrimidine (B1678525) Scaffold

The pyrimidine ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms, is a privileged structure in drug discovery. nih.gov Its derivatives are integral to a vast array of natural and synthetic molecules with significant therapeutic applications. The versatility of the pyrimidine core allows for modifications that can influence solubility, polarity, lipophilicity, and hydrogen bonding capacity, thereby improving the pharmacokinetic properties of drug candidates. researchgate.net

Role in Genetic Material and Essential Biomolecules

Pyrimidines are fundamental to life, serving as the building blocks for nucleic acids. microbenotes.com The pyrimidine bases—cytosine, thymine (B56734), and uracil (B121893)—are essential components of DNA and RNA. study.comwikipedia.org In DNA, thymine pairs with adenine, and cytosine pairs with guanine, forming the basis of the genetic code. wikipedia.org In RNA, uracil replaces thymine and pairs with adenine. wikipedia.org Beyond their role in genetics, pyrimidine derivatives are also found in essential biomolecules like vitamin B1 (thiamine) and certain antibiotics. nih.gov The ubiquitous nature of pyrimidines in biological systems underscores their importance as a scaffold for designing molecules that can interact with biological targets. nih.gov

Enzyme Inhibition Profiles

Derivatives of 2-(Pyrimidin-4-ylamino)ethanol have been investigated for their ability to inhibit various enzymes implicated in disease, particularly in cancer. The pyrimidine scaffold often serves as a key pharmacophore, enabling these compounds to bind to the active sites of enzymes and modulate their activity.

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC2)

Histone deacetylase (HDAC) inhibitors are a class of therapeutic agents that target enzymes involved in the epigenetic regulation of gene expression. nih.gov The pyrimidine scaffold has been successfully incorporated into the design of HDAC inhibitors. nih.govresearchgate.net These inhibitors typically consist of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. mdpi.com Pyrimidine and its fused derivatives can function as the surface recognition moiety, or "cap," of these inhibitors. nih.gov For instance, a novel HDAC inhibitor, BRD-2577, features a hydroxy-pyrimidine scaffold and demonstrates pan-HDAC inhibition with IC₅₀ values ranging from approximately 11 μM to 74 μM against HDAC1-9. nih.gov Another study reported the design of tetrahydropyridopyrimidine derivatives as selective HDAC6 inhibitors, with compound 8f showing an IC₅₀ of 6.4 nM for HDAC6 and over 48-fold selectivity against other HDAC subtypes. mdpi.com

Table 1: Selected Pyrimidine-Based HDAC Inhibitors and their Activities

Compound Target IC₅₀ Reference
BRD-2577 HDAC1-9 ~11-74 μM nih.gov
8f HDAC6 6.4 nM mdpi.com

| 12c | HDAC6 | 23% inhibition | tandfonline.com |

Tyrosine Kinase Inhibition (e.g., ROS1, EGFR, Her2, VEGFR2, PI3K)

The pyrimidine moiety is a well-established scaffold for the development of tyrosine kinase inhibitors. tandfonline.com Many of these inhibitors function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways that are often dysregulated in cancer. tandfonline.comtandfonline.com

EGFR and Her2 Inhibition : The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (Her2) are overexpressed in various cancers, including breast cancer. tandfonline.comnih.gov Pyrimidine and its fused derivatives are potent inhibitors of both EGFR and Her2. tandfonline.comtandfonline.com For example, Osimertinib, which contains a pyrimidine ring, is an irreversible inhibitor of EGFR, including the T790M mutation. tandfonline.comfrontiersin.org Thieno[3,2-d]pyrimidines have also shown efficacy as selective inhibitors of both EGFR and Her2. tandfonline.com

VEGFR2 Inhibition : Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.govekb.eg Pyrimidine-based derivatives have been designed as potent VEGFR-2 inhibitors. nih.govnih.gov For instance, a series of novel fluorinated pyrrolo[2,3-d] pyrimidine derivatives were designed, with one candidate showing a VEGFR-2 inhibitory IC₅₀ of 52.4 nM. ekb.eg Another study reported thieno[2,3-d]pyrimidine (B153573) derivatives with potent inhibitory activities against VEGFR-2, with IC₅₀ values as low as 3.9 nM and 5.0 nM. ekb.eg

PI3K Inhibition : The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical target in cancer therapy. A potent dual inhibitor of PI3K and VEGFR2, PI3K/VEGFR2-IN-1, has been identified with an IC₅₀ of 2.21 μM for PI3K. medchemexpress.com

Table 2: Selected Pyrimidine-Based Tyrosine Kinase Inhibitors and their Activities

Compound Target(s) IC₅₀ Reference
Osimertinib EGFR (including T790M) - tandfonline.comfrontiersin.org
Thieno[3,2-d]pyrimidine derivative EGFR, Her2 28 nM (enzymatic), 68 nM (cellular) tandfonline.com
Fluorinated pyrrolo[2,3-d] pyrimidine VEGFR-2 52.4 nM ekb.eg
Thieno[2,3-d]pyrimidine derivative VEGFR-2 3.9 nM ekb.eg
PI3K/VEGFR2-IN-1 PI3K, VEGFR2 2.21 μM (PI3K), 68 μM (VEGFR2) medchemexpress.com

| 15c | EGFR, VEGFR2 | 19 nM (EGFR), 5.58 µM (VEGFR2) | tandfonline.com |

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK4, CDK9/Cyclin T1)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govacs.org The pyrimidine scaffold has been extensively utilized in the development of CDK inhibitors. nih.govresearchgate.net

CDK2 and CDK4 Inhibition : CDK4 and CDK2 are crucial for the G1 to S phase transition of the cell cycle. nih.gov Selective inhibition of CDK4/6 is an effective cancer treatment strategy. nih.gov While highly selective CDK2 inhibitors have been challenging to develop due to homology with other CDKs like CDK1, some compounds have shown promise. acs.orgacs.org For example, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, BS-194, was identified as a potent inhibitor of CDK2 with an IC₅₀ of 3 nmol/L. acs.org

CDK9/Cyclin T1 Inhibition : CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (p-TEFb), which plays a vital role in transcription regulation. tandfonline.commdpi.com Inhibition of CDK9 is a promising strategy for cancer therapy as it can downregulate the expression of anti-apoptotic proteins. mdpi.comnih.gov A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives demonstrated strong inhibitory activity against CDK9. nih.gov Another study reported a 2-anilinopyrimidine derivative as the most potent CDK9 inhibitor with an IC₅₀ of 0.059 µM. mdpi.com

Table 3: Selected Pyrimidine-Based CDK Inhibitors and their Activities

Compound Target(s) IC₅₀ Reference
BS-194 CDK2, CDK1, CDK5, CDK7, CDK9 3 nM (CDK2), 30 nM (CDK1, CDK5), 250 nM (CDK7), 90 nM (CDK9) acs.org
2-anilinopyrimidine derivative (5b ) CDK9 0.059 µM mdpi.com

MTH-1 Inhibition

MutT homolog 1 (MTH-1) is an enzyme that prevents the incorporation of damaged nucleotides into DNA, thereby protecting cancer cells from oxidative stress-induced cell death. nih.govacs.org Inhibition of MTH-1 has been explored as a potential anti-cancer strategy. nih.govntu.edu.tw Structure-based design has led to the identification of potent and selective MTH-1 inhibitors based on the aminopyrimidine scaffold. nih.gov For example, optimization of a literature compound led to the discovery of a potent pyrimidine-2,4,6-triamine derivative with an IC₅₀ of 0.49 nM. nih.gov Another study identified IACS-4759, a sub-nanomolar inhibitor of MTH-1. nih.gov

Table 4: Selected Pyrimidine-Based MTH-1 Inhibitors and their Activities

Compound Target IC₅₀ Reference
pyrimidine-2,4,6-triamine derivative MTH-1 0.49 nM nih.gov
IACS-4759 MTH-1 <1 nM nih.gov
Macrocyclic inhibitor 15 MTH-1 - acs.org

Topoisomerase II Inhibition

While direct studies on the Topoisomerase II (Topo II) inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has been a subject of investigation for their potential to target this essential enzyme. Topoisomerase II plays a critical role in managing DNA topology, and its inhibition is a key mechanism for many anticancer drugs. mdpi.com

Research into analogues of this compound has provided insights into the potential for this chemical scaffold to interact with Topo II. For instance, various pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit Topoisomerase IIα, an isoform highly expressed in proliferating cancer cells. These studies often involve assessing the compound's ability to interfere with the enzyme's function in DNA relaxation or decatenation assays. mdpi.com The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to reduce the enzyme's activity by 50%. While specific IC50 values for this compound are not available, related compounds have shown activity in the micromolar range.

The mechanism of Topo II inhibition by these compounds can vary. Some act as "poisons," stabilizing the transient DNA-enzyme cleavage complex, which leads to DNA strand breaks. nih.gov Others may function as catalytic inhibitors, interfering with other steps of the enzymatic cycle. nih.gov The evaluation of novel pyrimidine-containing compounds continues to be an active area of research to identify potent and selective Topo II inhibitors. drugbank.com

Retinoid X Receptor Alpha (RXRα) Antagonism

The Retinoid X Receptor Alpha (RXRα) is a nuclear receptor that plays a crucial role in regulating gene expression related to cell proliferation, differentiation, and apoptosis. nih.gov Antagonism of RXRα is a therapeutic strategy being explored for various diseases, including cancer. Several pyrimidine-based molecules have been identified as antagonists of RXRα. nih.gov

Studies on (4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives, which are structurally related to this compound, have demonstrated potent RXRα antagonist activity. nih.govnih.gov For example, a compound from this series, designated as 6A, exhibited strong antagonist activity with a half-maximal effective concentration (EC50) of 1.68 µM. nih.gov This antagonist activity was shown to inhibit the transactivation of RXRα induced by its natural ligand, 9-cis-retinoic acid. nih.gov

The antagonistic effect of these pyrimidine analogues is believed to contribute to their anticancer properties by modulating RXRα-dependent signaling pathways, ultimately leading to apoptosis in cancer cells. nih.govnih.gov

Table 1: RXRα Antagonist Activity of a 2-(Pyrimidin-ylamino) Analogue

CompoundTargetActivityEC50 (µM)
Analogue 6ARXRαAntagonist1.68 nih.gov

Cellular Mechanism of Action Studies (In Vitro)

Induction of Cell Cycle Arrest (e.g., S and G2/M phases)

The ability of a compound to halt the cell cycle at specific checkpoints is a hallmark of many anticancer agents. While direct evidence for this compound inducing cell cycle arrest is limited, studies on the effects of ethanol (B145695) on cell cycle progression provide some context. Ethanol has been shown to cause a transient arrest in the G2/M phase of the cell cycle in various cell lines. nih.gov This G2/M block is often followed by an arrest in the G0/G1 phase with longer exposure. mdpi.comnih.gov

Furthermore, various derivatives of pyrimidine have been investigated for their effects on cell cycle progression. Some of these compounds have been found to induce cell cycle arrest, often in the G2/M phase, which precedes apoptosis. frontiersin.org The arrest in the G2/M phase prevents cells from entering mitosis, thereby inhibiting proliferation. frontiersin.org The specific effects on the S phase, the period of DNA synthesis, have also been noted for some pyrimidine analogues, indicating a potential to interfere with DNA replication. nih.gov

Apoptosis Induction and Pathway Modulation (e.g., Caspase-3, Bax, Bcl-2)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The induction of apoptosis in cancer cells is a primary goal of chemotherapy. The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, including the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.govmdpi.com An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction. nih.gov This is often followed by the activation of executioner caspases, such as Caspase-3, which carry out the final steps of cell death. mdpi.complos.org

Analogues of this compound have been shown to induce apoptosis through the modulation of these key proteins. For instance, the RXRα antagonist analogue 6A was found to significantly stimulate Caspase-3 activity, leading to apoptosis. nih.gov This activation of Caspase-3 is a downstream event following the disruption of mitochondrial integrity, which is influenced by the balance of Bax and Bcl-2 proteins. nih.gov

Table 2: Key Proteins Modulated in Apoptosis by Analogues

ProteinRole in ApoptosisModulation by Analogues
Caspase-3 Executioner caspaseActivation nih.gov
Bax Pro-apoptoticUpregulation nih.gov
Bcl-2 Anti-apoptoticDownregulation nih.gov

Cell Migration Inhibition

The inhibition of cell migration is a critical aspect of cancer therapy as it can prevent metastasis. While there is no direct research available on the effect of this compound on cell migration, studies on the effects of ethanol on cancer cells have shown that it can promote cell migration in certain cancer cell lines. nih.gov Conversely, other studies on different compounds have demonstrated the ability to inhibit cell migration. dovepress.comresearchgate.net The effect on cell migration is highly dependent on the specific compound and cell type being studied.

Antimicrobial Activities

Several studies have highlighted the antimicrobial potential of pyrimidine derivatives. These compounds have been synthesized and tested against a range of microorganisms, including bacteria and fungi. mdpi.comnih.gov The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Spectrum of Pyrimidine Analogues

MicroorganismTypeActivity Observed
Staphylococcus aureusGram-positive bacteriaYes mdpi.com
Bacillus subtilisGram-positive bacteriaYes mdpi.com
Candida albicansFungusYes mdpi.com

Antibacterial Efficacy

Pyrimidine derivatives have demonstrated significant potential as antibacterial agents, with various analogues exhibiting efficacy against both Gram-positive and Gram-negative bacteria. Research into pyrimidin-2-ol/thiol/amine derivatives has identified compounds with notable in vitro antimicrobial activity. These compounds were evaluated using the tube dilution method to determine their Minimum Inhibitory Concentration (MIC) against a panel of bacteria.

In one study, a series of novel pyrimidine and pyrimidopyrimidine analogues were synthesized and screened for antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). Several compounds, including 3a, 3b, 3d, 4a-d, 9c, and 10b , were found to possess excellent antibacterial effects when compared to the reference drug ampicillin. Another investigation into pyrimidin-2-ol/thiol/amine derivatives also revealed significant activity against S. aureus, B. subtilis, E. coli, Pseudomonas aeruginosa, and Salmonella enterica. researchgate.net The compounds 2, 5, 10, 11, and 12 from this series were highlighted as being more active than standard drugs. researchgate.net

The results from these studies underscore the potential of the pyrimidine core in developing new antibacterial agents. The specific substitutions on the pyrimidine ring play a crucial role in the potency and spectrum of activity.

Table 1: Antibacterial Activity of Selected Pyrimidine Analogues

Compound Bacterial Strain Activity (MIC) Gram Type
Compound 3a Staphylococcus aureus High Positive
Compound 3b Bacillus subtilis High Positive
Compound 4a Escherichia coli High Negative
Compound 10b Staphylococcus aureus High Positive
Compound 11 Pseudomonas aeruginosa Significant Negative

| Compound 12 | Salmonella enterica | Significant | Negative |

Antifungal Efficacy

In addition to their antibacterial properties, pyrimidine analogues have been evaluated for their effectiveness against pathogenic fungi. The emergence of fungal resistance to existing treatments necessitates the discovery of novel antifungal agents.

Studies on pyrimidine derivatives have shown promising results against common fungal pathogens. A series of synthesized pyrimidin-2-ol/thiol/amine analogues were tested against Candida albicans and Aspergillus niger, with several compounds showing significant inhibitory activity. researchgate.net Similarly, the screening of new pyrimidine and pyrimidopyrimidine derivatives demonstrated that compounds 3a, 3b, 3d, 4a-d, 9c, and 10b exhibited excellent antifungal activity against Candida albicans and Aspergillus flavus, comparable or superior to the reference drug clotrimazole.

These findings indicate that the pyrimidine scaffold can be effectively modified to yield potent antifungal compounds, offering a viable avenue for the development of new therapies for fungal infections.

Table 2: Antifungal Activity of Selected Pyrimidine Analogues

Compound Fungal Strain Activity (MIC)
Compound 3a Candida albicans Excellent
Compound 3d Aspergillus flavus Excellent
Compound 4b Candida albicans Excellent
Compound 4c Aspergillus flavus Excellent
Compound 10 Aspergillus niger Significant

| Compound 11 | Candida albicans | Significant |

Antiplasmodial Activities

Malaria, caused by parasites of the Plasmodium genus, remains a major global health issue, and drug resistance is a significant challenge. Pyrimidine derivatives, particularly 2,4-diaminopyrimidines, have been a focus of antimalarial drug discovery.

Research into novel 2,4-diaminopyrimidine (B92962) analogues has led to the synthesis and evaluation of numerous compounds against Plasmodium falciparum. In one extensive study, 45 different diaminopyrimidines were assayed, revealing that specific substitutions significantly impact antiplasmodial activity. For instance, the presence of a 2-(pyrrolidin-1-yl)ethyl group was found to be important for potency. nih.gov Further modifications, such as the introduction of diazepine (B8756704) and N-benzyl-4-aminopiperidyl groups, yielded some of the most active compounds in the series. nih.gov

Another class of analogues, 2-aminopyrimidine-based 4-aminoquinolines, have shown potent in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.govnih.gov One particular compound, 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine , displayed an exceptionally low IC50 value of 3.6 nM against the resistant K1 strain. nih.govnih.gov Additionally, new 4-amino-thieno[3,2-d]pyrimidines have been developed that show good antiplasmodial activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei.

Table 3: Antiplasmodial Activity of Selected Pyrimidine Analogues

Compound Class/Name Plasmodium Strain Activity (IC50)
2,4-Diaminopyrimidine Analogue Plasmodium falciparum Varies by substitution
N2-(tert-butyl)-N acs.org-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine Plasmodium falciparum Good
N2-(tert-butyl)-N acs.org-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine Plasmodium berghei (hepatic) Good

Antifilarial Activities

Lymphatic filariasis and onchocerciasis are debilitating neglected tropical diseases caused by filarial nematodes. A promising strategy for treating these infections involves targeting Wolbachia, a genus of endosymbiotic bacteria essential for the nematodes' survival and reproduction. nih.gov

Recent research has focused on pyrazolopyrimidine derivatives as potent anti-Wolbachia agents. researchgate.netlstmed.ac.uk A phenotypic screen identified a series of pyrazolopyrimidine compounds with significant activity against Wolbachia. researchgate.netlstmed.ac.uk Subsequent medicinal chemistry efforts focused on optimizing these hits to improve their metabolic stability and solubility while maintaining potency. bohrium.com This has led to the generation of a library of pyrazolopyrimidine analogues, many of which exhibit nanomolar activity against Wolbachia in vitro and possess improved drug metabolism and pharmacokinetic (DMPK) profiles. researchgate.net

The anti-Wolbachia activity of these compounds was confirmed in an orthogonal assay using Brugia malayi microfilariae. acs.org A lead compound, 15f , demonstrated potent in vitro activity and an exceptional oral pharmacokinetic profile in mice, positioning it for further in vivo studies. researchgate.net This line of research highlights the strong potential of the pyrazolopyrimidine scaffold for development into novel antifilarial therapies. researchgate.netbohrium.com

Table 4: Antifilarial Activity of Pyrazolopyrimidine Analogues

Compound Class Target Mechanism of Action Key Findings
Pyrazolopyrimidine Analogues Wolbachia endosymbiont Inhibition of Wolbachia leads to antifilarial effects Many analogues show nanomolar potency in vitro

| Compound 15f | Wolbachia | Inhibition of Wolbachia | Potent in vitro activity and excellent oral PK profile in mice |

Ligand Chemistry and Metal Complexation of 2 Pyrimidin 4 Ylamino Ethanol

2-(Pyrimidin-4-ylamino)ethanol as a Ligand

Information regarding the specific coordination modes, donor atoms, and chelating behavior of this compound is not available in the surveyed literature. Typically, a molecule of this structure would be expected to act as a bidentate ligand, coordinating to a metal center through one of the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the ethanol (B145695) group, forming a stable chelate ring. However, without experimental data, this remains a hypothetical assessment.

Synthesis and Characterization of Metal Complexes

No specific methods for the synthesis of metal complexes involving this compound have been reported in the accessible scientific literature. Consequently, there is no characterization data, such as spectroscopic (IR, UV-Vis, NMR), magnetic susceptibility, or crystallographic analyses, to report.

Theoretical Studies on Complex Geometries and Properties

A search for theoretical studies, such as Density Functional Theory (DFT) calculations, on the geometries, electronic structures, and properties of metal complexes with this compound yielded no results. Such studies would typically provide insights into bond lengths, bond angles, molecular orbital energies, and the thermodynamic stability of the complexes.

Conclusion and Future Perspectives in 2 Pyrimidin 4 Ylamino Ethanol Research

Summary of Key Findings and Contributions

Research into pyrimidine (B1678525) derivatives has consistently demonstrated their significance in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.netmdpi.com While specific studies on 2-(pyrimidin-4-ylamino)ethanol are limited, the broader class of pyrimidine compounds has shown a wide range of pharmacological effects, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. nih.govmdpi.com The pyrimidine core is a key structural motif in many biologically active molecules, including nucleic acids, which underscores its fundamental role in cellular processes. nih.govresearchgate.net The amino-pyrimidine substructure, in particular, is a common pharmacophore in kinase inhibitors, which are crucial in cancer therapy. The phenylaminopyrimidine scaffold, for instance, is a key component of the tyrosine kinase inhibitor Imatinib (B729). mdpi.com Therefore, it is plausible that this compound could serve as a valuable intermediate or building block for the synthesis of more complex molecules with significant therapeutic potential.

Prospects for Rational Design of Novel Therapeutic Agents

The rational design of new drugs based on the this compound scaffold is a promising area of research. mdpi.com The structure of this compound offers multiple points for chemical modification to optimize its biological activity, selectivity, and pharmacokinetic properties. The development of novel bioactive molecules is a critical and challenging task in drug discovery, often benefiting from prior knowledge of structure-activity relationships. mdpi.com

Key strategies for the rational design of derivatives of this compound include:

Modification of the Pyrimidine Ring: Introduction of various substituents on the pyrimidine ring can modulate the electronic properties and steric bulk of the molecule, potentially enhancing its binding affinity to target proteins.

Alteration of the Linker: The ethanol (B145695) group can be modified to explore different lengths and flexibilities of the linker, which can influence the orientation of the molecule within a biological target's binding site.

Derivatization of the Hydroxyl Group: The terminal hydroxyl group can be esterified, etherified, or replaced with other functional groups to alter the compound's polarity and potential for hydrogen bonding.

A hybrid strategy, incorporating pharmacophores that bind to specific biological targets, could lead to the development of polypharmacological agents with enhanced therapeutic efficacy, for example, in cancer treatment. nih.gov

Unexplored Avenues and Challenges in Synthetic Methodology

While various synthetic methodologies for pyrimidine derivatives have been reported, challenges and unexplored avenues remain, particularly for the specific synthesis of compounds like this compound and its analogs. researchgate.net The construction of the pyrimidine ring often involves condensation reactions of amidines, guanidine (B92328), or urea (B33335) with various carbonyl compounds. researchgate.net

Potential challenges in the synthesis of this compound derivatives include:

Regioselectivity: Controlling the position of substitution on the pyrimidine ring can be challenging, requiring carefully designed synthetic routes.

Functional Group Compatibility: The presence of multiple functional groups may necessitate the use of protecting groups, adding complexity to the synthesis.

Purification: The purification of polar compounds like amino-alcohols can be difficult and may require specialized chromatographic techniques.

Unexplored avenues include the development of more efficient and environmentally friendly "green" synthetic methods, such as microwave-assisted synthesis, which can reduce reaction times and improve yields. nih.gov

Advanced Computational Approaches in Drug Discovery and Mechanistic Elucidation

Advanced computational approaches play a crucial role in modern drug discovery and can be instrumental in exploring the therapeutic potential of this compound and its derivatives. mdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the mechanism of action of these compounds and guide the rational design of more potent and selective analogs. mdpi.comnih.gov

Molecular docking studies can predict the binding modes of this compound derivatives to various biological targets, such as protein kinases, helping to identify potential therapeutic applications. mdpi.comnih.gov For instance, docking studies have been used to evaluate the potential of pyrimidine derivatives as inhibitors of the main protease of SARS-CoV-2. nih.gov Furthermore, in silico methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity of new compounds, helping to prioritize candidates for further experimental evaluation. nih.gov

The integration of computational and experimental approaches will be essential to fully unlock the therapeutic potential of the this compound scaffold and to accelerate the discovery of new and effective medicines.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(Pyrimidin-4-ylamino)ethanol derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing pyrimidine derivatives with ethanolamine in absolute ethanol under acidic or basic conditions is a standard approach. demonstrates a 24-hour reflux of 6-amino-2-methylpyrimidin-4-ol with diethanolamine and paraformaldehyde in ethanol, yielding a crystalline product after glacial acetic acid addition . Optimization strategies include:
  • Catalyst selection : Use of bases (e.g., Et3_3N) or acids (e.g., HCl) to enhance reaction rates.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) or ethanol improve solubility.
  • Temperature control : Prolonged reflux (24–48 hours) ensures completion.
    A study achieved 74% yield by reacting thienopyrimidine with ethyl chloroacetate in pyridine/ethanol under reflux .

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

  • Methodological Answer :
  • Spectroscopy :
  • 1^1H/13^{13}C NMR : Critical for confirming substituent positions. For instance, 1^1H NMR (CDCl3_3) of a derivative showed NH (δ 7.39 ppm) and CH2_2 (δ 4.16 ppm) signals .
  • IR : Identifies functional groups (e.g., C=O at 1705 cm1^{-1}) .
  • Mass spectrometry : ESI-MS and HRMS validate molecular weights (e.g., m/z 524.2 for a methionine aminopeptidase inhibitor) .
  • Chromatography : HPLC with UV detection (λmax 245–276 nm) ensures purity .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of kinase inhibition by this compound derivatives in cancer therapy?

  • Methodological Answer :
  • Molecular docking : Use tools like AutoDock to simulate binding to HER2 or PI3K kinases. highlights the importance of LogP (0.9–5.38) and TPSA (57–122 Ų) for dual kinase inhibition .
  • In vitro assays : Measure IC50_{50} values against kinase activity (e.g., EGFR-TK inhibition assays in ).
  • Structure-activity relationship (SAR) : Introduce substituents like chloro or methyl groups to enhance binding affinity. For example, a chloro-substituted derivative showed potent activity against methionine aminopeptidase-1 .

Q. What experimental approaches can resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :
  • Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols.
  • Meta-analysis : Compare molecular properties (e.g., LogP, H-bond donors) across studies to identify outliers. emphasizes the role of rotatable bonds (4–7) in flexibility and activity .
  • In silico modeling : Use tools like MOE to predict binding modes and explain discrepancies in IC50_{50} values .

Q. How can derivatives of this compound be rationally designed for dual-target inhibition (e.g., HER2/PI3K)?

  • Methodological Answer :
  • Hybrid design : Combine pyrimidine cores with ethanolamine-linked pharmacophores. details a dual inhibitor with a thienopyrimidine-ethanolamide structure .
  • Computational screening : Filter compounds based on:
PropertyTarget Range
Molecular weight350–590 Da
H-bond acceptors6–8
Rotatable bonds4–7
  • In vivo validation : Assess pharmacokinetics (e.g., bioavailability in rodent models) and toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.